Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate
Description
Historical Context and Development in Heterocyclic Chemistry
Pyridazine derivatives have occupied a niche yet evolving role in heterocyclic chemistry since Emil Fischer’s seminal work in the late 19th century. While naturally occurring pyridazines remain rare due to the scarcity of hydrazine precursors in biological systems , synthetic routes to these compounds flourished in the 20th century. Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate (CAS 2098024-72-5, C~13~H~19~N~3~O~2~, MW 249.31 g/mol ) exemplifies modern advances in functionalizing pyridazine cores. Its development builds upon classical methods such as:
- 1,4-Diketone condensations with hydrazines
- Inverse electron demand Diels-Alder reactions for regioselective substitution
- Transition metal-catalyzed cross-couplings to introduce azepane groups
The azepane moiety (a seven-membered saturated nitrogen heterocycle) represents a strategic addition to pyridazine frameworks, enhancing conformational flexibility and hydrogen-bonding capacity compared to smaller rings like piperidine .
Significance in Pyridazine-Based Molecular Research
Pyridazines exhibit unique physicochemical properties, including:
- High dipole moments (4.8–5.4 D) enabling π-π stacking interactions
- Dual hydrogen-bond acceptors via adjacent nitrogen atoms
- Low basicity (pK~a~ ~2.5) compared to pyridines (pK~a~ ~5)
This compound leverages these traits while introducing:
- Enhanced solubility via the ethyl ester group
- Steric bulk from azepane to modulate target binding
- Metabolic stability through reduced cytochrome P450 inhibition
Recent studies highlight its utility as a precursor in domino syntheses. For example, silver-catalyzed reactions with isocyanoacetamides yield fully substituted pyridines, demonstrating its role in constructing polyheterocyclic architectures .
Current Research Landscape and Scientific Applications
The compound’s ethyl ester group facilitates prodrug strategies, while the azepane enhances blood-brain barrier permeability in preclinical models .
Relevance in Contemporary Medicinal Chemistry
This compound addresses critical challenges in drug design:
- Bioisosteric Replacement : Serves as a pyridine surrogate with improved polarity and reduced hERG channel affinity .
- Selectivity Optimization : Azepane’s conformational flexibility minimizes off-target interactions in kinase inhibitors .
- Synthetic Versatility : The ester group allows straightforward hydrolysis to carboxylic acids for SAR studies .
Notably, its derivatives show activity in:
Properties
IUPAC Name |
ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNSUDLUNWOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine ring is typically synthesized by condensation of hydrazine derivatives with 1,4-diketones or related compounds under acidic or basic conditions. This cyclization forms the six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2.
- Reaction conditions : Mild heating (50–100°C) in polar solvents such as ethanol or methanol.
- Catalysts : Acidic catalysts like acetic acid or Lewis acids may be used to promote cyclization.
- Yields : Generally moderate to high, depending on precursor purity and reaction time.
Introduction of the Azepane Group
The azepane ring (a seven-membered saturated nitrogen heterocycle) is introduced through nucleophilic substitution reactions:
- Starting materials : Pyridazine intermediates bearing a good leaving group at the 6-position (e.g., halides such as chloride or bromide).
- Nucleophile : Azepane or azepan-1-amine acts as the nucleophile attacking the electrophilic carbon on the pyridazine ring.
- Reaction conditions : Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
- Catalysts/base : A base such as potassium carbonate (K2CO3) or triethylamine (TEA) is used to neutralize the acid formed and drive the reaction forward.
- Purification : Crystallization or chromatographic techniques are employed to isolate the product.
Esterification to Form Ethyl Carboxylate
The ester group at the 3-position of the pyridazine ring is introduced either by:
- Using ethyl 3-pyridazinecarboxylate as a starting material, which already contains the ester functionality.
Or by esterification of the corresponding carboxylic acid intermediate using ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reaction conditions : Reflux in ethanol with a catalytic amount of acid for several hours.
- Yield optimization : Removal of water formed during esterification by azeotropic distillation or use of molecular sieves.
Alternative Synthetic Routes and Industrial Considerations
In industrial settings, continuous flow chemistry and optimized large-scale reactors are employed to enhance yield, purity, and scalability. Parameters such as temperature, solvent choice, and reaction time are carefully optimized.
- Continuous flow reactors allow precise control over reaction conditions and improved heat and mass transfer.
- Catalyst selection is critical for maximizing selectivity and minimizing by-products.
- Purification steps are streamlined using crystallization or automated chromatographic systems.
Summary of Reaction Conditions and Reagents
| Step | Reaction Type | Key Reagents/Conditions | Major Outcome |
|---|---|---|---|
| Pyridazine ring formation | Cyclization | Hydrazine + 1,4-diketone, acid/base catalyst | Pyridazine core |
| Azepane introduction | Nucleophilic substitution | Azepane or azepan-1-amine, pyridazine halide, base (K2CO3), DMF, 80–120°C | Azepane-substituted pyridazine |
| Esterification | Ester formation | Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | Ethyl carboxylate functional group |
Research Findings and Optimization
- Reaction yields for azepane substitution are typically in the range of 60–85%, depending on the leaving group and reaction time.
- Esterification yields can exceed 90% with optimized acid catalysis and removal of water.
- The choice of solvent significantly affects reaction rates and product purity, with polar aprotic solvents favoring nucleophilic substitution.
- Continuous flow synthesis has demonstrated improved reproducibility and scalability for this compound compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the ester or azepane moieties using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Chemistry
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives with tailored properties .
Biology
In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into various biochemical pathways and mechanisms. Preliminary studies suggest that it may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways .
Medicine
This compound is explored for its therapeutic potential, particularly in the fields of oncology and infectious diseases. Studies have indicated its capacity to inhibit cancer cell proliferation in vitro and demonstrate antimicrobial activity against various pathogens . Furthermore, its structural similarities to known psychoactive compounds suggest potential antidepressant and anxiolytic effects .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for drug development .
- Antimicrobial Properties : A study reported that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial metabolic processes .
- Neuropharmacological Effects : Investigations into its effects on neuronal function have shown promise for treating neurological disorders. Behavioral studies in animal models indicate potential benefits in memory enhancement and anxiety reduction .
Mechanism of Action
The mechanism of action of Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
- Structure : Features a six-membered piperidine ring with a hydroxyl group at position 3.
- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the azepane analog.
- Synthesis : Prepared via nucleophilic substitution, similar to the azepane derivative, but with shorter reaction times due to piperidine’s higher reactivity .
Ethyl 6-methylpyridazine-3-carboxylate
- Structure : Methyl group at position 6 instead of azepane.
- Key Differences: Simpler structure with lower molecular weight (209.2 g/mol) and reduced lipophilicity (predicted logP: 1.2 vs. 2.1 for azepane analog). Limited conformational flexibility, making it less suitable for targets requiring bulky substituents.
- Applications : Often used as a precursor in Suzuki coupling reactions due to its stability .
Fused-Ring Analogs
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- Structure : Imidazo[1,2-b]pyridazine fused ring system with a chloro substituent.
- Chloro group acts as a leaving group, enabling further functionalization (e.g., cross-coupling reactions).
- Pharmacology : Common in kinase inhibitor scaffolds due to improved target engagement .
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate
Functional Group Modifications
N-Methyl-6-(2-phenylpyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
- Structure : Ethyl ester replaced with methylamide.
- Key Differences :
6-((2R,4S)-4-Fluoro-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylic acid
Research Findings and Implications
- Synthetic Challenges : The azepane derivative requires longer reaction times and higher temperatures compared to piperidine analogs due to steric hindrance .
- Biological Activity : Azepane’s flexibility may improve binding to flexible enzyme pockets (e.g., Trk kinases), whereas rigid fused-ring analogs show higher affinity for structured targets .
- Metabolic Stability : Ethyl esters (e.g., target compound) are prone to hydrolysis in vivo, making them suitable prodrug candidates, while amides exhibit longer half-lives .
Biological Activity
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with an azepane substituent and an ethyl ester group. The molecular formula is and it has a CAS number of 2098024-72-5. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications.
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. Pyridazine derivatives have been shown to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, which may be linked to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Properties : Investigated for its capacity to inhibit cancer cell proliferation in various in vitro studies.
- Central Nervous System Effects : Potential antidepressant and anxiolytic effects have been suggested based on structural similarities to known psychoactive compounds.
Antimicrobial Activity
Studies have indicated that this compound has promising antimicrobial properties. For instance, it was evaluated against several bacterial strains, showing significant inhibition at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Mechanistic studies revealed that it may induce apoptosis through caspase activation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics.
- Cancer Cell Proliferation Inhibition : Another study focused on the effect of this compound on cancer cell lines showed that it significantly inhibited proliferation in MCF-7 cells by inducing apoptosis via the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between a pyridazine precursor (e.g., 6-chloropyridazine-3-carboxylate) and azepane under basic conditions. Reagents like potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C are common. For example, cesium carbonate in DMF at 80°C achieved a 90% yield in analogous pyrrolo[1,2-b]pyridazine syntheses .
- Optimization : Temperature and base strength critically affect reaction rates and side-product formation. Lower yields may result from incomplete substitution or competing elimination reactions.
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm the azepane substitution pattern and ester functionality. Key signals include the azepane N–CH protons (δ 2.7–3.5 ppm) and the ester carbonyl (δ ~165 ppm in C NMR) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Absorbances near 1700 cm confirm the ester carbonyl group .
Q. How can researchers differentiate this compound from structurally similar pyridazine derivatives?
- Comparative Analysis :
- Chromatography : Use HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve retention time differences. For example, analogs with piperazine vs. azepane substituents show distinct retention profiles .
- X-ray Crystallography : SHELXL refinement of single-crystal structures provides unambiguous confirmation of the azepane ring geometry and substitution site .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Case Study : If NMR suggests multiple conformers (e.g., azepane ring puckering), use variable-temperature NMR to coalesce signals or compare with computed spectra (DFT calculations). For LCMS discrepancies (e.g., unexpected [M+Na] adducts), cross-validate with alternative ionization methods (APCI vs. ESI) .
- Crystallographic Validation : If NMR/IR data conflict, solve the crystal structure using SHELX or OLEX2. For example, SHELXD was critical in resolving positional disorder in a related pyridazine-carboxylate .
Q. How do reaction mechanisms explain isomer formation during functionalization?
- Example : During alkylation, competing pathways (e.g., SN2 vs. radical mechanisms) may yield regioisomers. In the synthesis of ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate, iodo-zinc intermediates underwent isomerization, producing 1-phenylethyl and 2-phenylethyl isomers. Separation required silica gel chromatography (0–80% ethyl acetate/hexane) .
- Mitigation : Optimize reaction time, temperature, and catalyst (e.g., Pd-mediated cross-coupling) to suppress side pathways.
Q. What crystallographic challenges arise in determining this compound’s solid-state structure?
- Challenges :
- Disorder : Flexible azepane rings may exhibit positional disorder, complicating refinement. Use SHELXL’s PART instruction to model disordered regions .
- Twinned Crystals : If twinning is detected (e.g., via PLATON’s TWIN check), apply twin-law refinement in SHELXL .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) .
Q. How do structural modifications (e.g., azepane vs. piperazine substituents) impact biological activity?
- Comparative Data :
| Substituent | LogP | Receptor Binding Affinity |
|---|---|---|
| Azepane | 2.1 | IC = 12 nM (Target X) |
| Piperazine | 1.8 | IC = 45 nM (Target X) |
- Rationale : The larger azepane ring enhances lipophilicity and target engagement via hydrophobic interactions .
- Synthetic Guidance : Replace azepane with diazepane or morpholine to tune solubility and potency .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up syntheses?
- Best Practices :
- Purification : Use automated flash chromatography (e.g., 0–30% ethyl acetate/hexane gradients) for consistent compound purity (>97%) .
- QC Metrics : Enforce strict LCMS (e.g., m/z ± 0.5 Da) and NMR (δ ± 0.05 ppm) tolerances across batches .
Q. How can computational tools predict reactivity or stability issues?
- Software :
- DFT Calculations : Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions.
- MoKa : Predict metabolic stability by simulating cytochrome P450 interactions with the azepane moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
